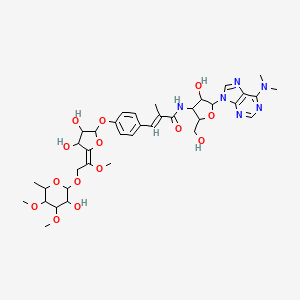
Antibiotic A 201A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A 201A is a nucleoside antibiotic isolated from Streptomyces capreolus.
Análisis De Reacciones Químicas
Structural Analysis
Antibiotic A 201A’s structure comprises a peptidic backbone with hydroxyl, methoxy, and amino groups. Key features include:
| Property | Value |
|---|---|
| Molecular Weight | 802.8 g/mol |
| PubChem CID | 6441582, 74997844 |
| Chemical Class | Glycopeptide |
Acid Hydrolysis
Glycopeptide antibiotics often undergo acid hydrolysis to isolate aglycone cores. For A 201A, hydrolysis may involve cleavage of peptide bonds or glycosidic linkages :
-
Reaction Conditions : Dilute acid (e.g., HCl) or enzymatic catalysts
-
Products : Aglycone peptides and aminodeoxy sugars
Amide Formation with Squaric Acid
Reactions with squaric acid esters yield derivatives with enhanced properties :
-
Reactants : Squaric acid ester (e.g., ethyl squarate), A 201A
-
Products : Asymmetric diamide derivatives (e.g., 13, 14 in Scheme 4 )
-
Mechanism : Reaction at the N-terminal amino group of the heptapeptide core
Table: Squaric Acid Derivatives
| Antibiotic | Derivative | Key Features |
|---|---|---|
| Ristocetin A | 13 | Symmetric diamide structure |
| Aglyco-ristocetin A | 14 | Enhanced solubility |
Chemical Oxidation
Antibiotics like A 201A may be oxidized under environmental conditions:
-
Reagents : Hydrogen peroxide (H₂O₂), peroxymonosulfate (PMS)
-
Pathways : Deamidation, hydroxylation, or ring-opening reactions
-
Example : Co₃O₄-catalyzed PMS oxidation reduces COD by 91% in similar compounds
Enzymatic Degradation
-
Enzymes : Laccases, peroxidases
-
Mechanism : Oxidation of aromatic rings or cleavage of peptide bonds
-
Key Finding : Laccase-mediated degradation reduces antimicrobial activity by altering molecular structure
Table: Oxidation and Enzymatic Methods
| Method | Reagents | Outcome |
|---|---|---|
| Chemical Oxidation | H₂O₂, PMS, Co³⁺ catalysts | Ring-opening, COD reduction |
| Enzymatic Degradation | Laccases | Loss of antimicrobial activity |
Propiedades
Número CAS |
37305-78-5 |
|---|---|
Fórmula molecular |
C37H50N6O14 |
Peso molecular |
802.8 g/mol |
Nombre IUPAC |
(E)-3-[4-[(5Z)-3,4-dihydroxy-5-[2-(3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl)oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C37H50N6O14/c1-17(34(49)41-23-21(13-44)56-35(25(23)45)43-16-40-24-32(42(3)4)38-15-39-33(24)43)12-19-8-10-20(11-9-19)55-37-27(47)26(46)30(57-37)22(50-5)14-53-36-28(48)31(52-7)29(51-6)18(2)54-36/h8-12,15-16,18,21,23,25-29,31,35-37,44-48H,13-14H2,1-7H3,(H,41,49)/b17-12+,30-22- |
Clave InChI |
HELPZWNRUYNCJQ-QWJSOBSRSA-N |
SMILES |
CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC |
SMILES isomérico |
CC1C(C(C(C(O1)OC/C(=C/2\C(C(C(O2)OC3=CC=C(C=C3)/C=C(\C)/C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)/OC)O)OC)OC |
SMILES canónico |
CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
A 201A; A201A; A-201A; Antibiotic 201A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















